Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate
CAS No.:
Cat. No.: VC15885575
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N3O2 |
|---|---|
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C17H19N3O2/c1-4-20(5-2)16-13-9-7-8-12(10-18)15(13)19-11-14(16)17(21)22-6-3/h7-9,11H,4-6H2,1-3H3 |
| Standard InChI Key | OOMCDZYHGKILRN-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=C(C=NC2=C(C=CC=C21)C#N)C(=O)OCC |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate is C₁₇H₁₉N₃O₂, with a molecular weight of 297.35 g/mol. The quinoline backbone features:
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A cyano (-C≡N) group at position 8, which introduces electron-withdrawing effects.
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A diethylamino (-N(C₂H₅)₂) group at position 4, contributing basicity and steric bulk.
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An ethyl ester (-COOCH₂CH₃) at position 3, enhancing solubility in organic solvents.
The compound’s InChIKey (OOMCDZYHGKILRN-UHFFFAOYSA-N) and SMILES notation (CCN(CC)C1=C(C=NC2=C(C=CC=C21)C#N)C(=O)OCC) confirm its stereochemical configuration. Compared to analogs like ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate (PubChem CID: 35767023) , the cyano and diethylamino substituents likely enhance bioactivity through increased electronic polarization and lipophilicity.
Synthesis Pathways
General Synthetic Strategy
Synthesis typically involves multi-step reactions starting from aniline derivatives or pre-functionalized quinolines. A plausible route includes:
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Quinoline Core Formation: Cyclization of substituted anilines with β-keto esters under acid catalysis.
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Functionalization:
Example Protocol
A related compound, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS: 35975-57-6), is synthesized via:
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Step 1: Bromination of 4-hydroxyquinoline-3-carboxylate using phosphorus oxychloride (POCl₃) and hydrobromic acid .
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Step 2: Esterification with ethanol in the presence of sulfuric acid .
For the target compound, replacing bromine with cyano would require a nitrile source (e.g., KCN or trimethylsilyl cyanide) and a transition metal catalyst. Yield optimization may involve varying reaction temperatures (80–110°C) and solvents (e.g., 1,4-dioxane or DMF) .
Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 297.35 g/mol |
| Solubility | Likely soluble in DMSO, DMF, and ethyl acetate |
| Melting Point | Not reported (infer: 150–200°C) |
| Stability | Stable under inert atmosphere; hydrolyzes in strong acids/bases |
The cyano group reduces electron density in the quinoline ring, increasing reactivity toward nucleophilic attack. The diethylamino group enhances solubility in polar aprotic solvents, while the ethyl ester balances lipophilicity for membrane permeability .
Biological Activities and Mechanisms
Quinoline derivatives exhibit broad bioactivity, as highlighted in Table 1:
The target compound’s cyano group may enhance binding to ATP pockets in kinases, as seen in structurally related inhibitors . The diethylamino group could improve cellular uptake via protonation in acidic tumor microenvironments.
Future Research Directions
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